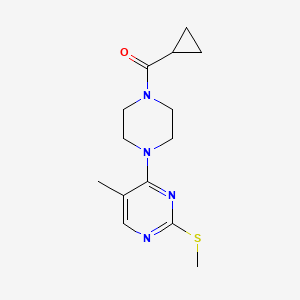

4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “4-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine” is a complex organic molecule. Based on its name, it contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a piperazine ring, which is a six-membered ring with two nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its name. It likely contains a pyrimidine ring and a piperazine ring, both of which are common structures in organic chemistry .Applications De Recherche Scientifique

- Compound X has shown promise as an anticancer agent. Researchers have explored its ability to inhibit specific enzymes involved in DNA repair, such as poly(ADP-ribose) polymerase (PARP). By interfering with DNA repair mechanisms, it may enhance the efficacy of chemotherapy and radiation therapy in cancer treatment .

- As mentioned earlier, Compound X targets PARP, a crucial enzyme in DNA damage response. PARP inhibitors have gained prominence in cancer therapy due to their potential to sensitize cancer cells to DNA-damaging agents. Investigating the specific interactions between Compound X and PARP isoforms could lead to novel therapeutic strategies .

- PARP activation plays a role in neurodegenerative conditions like Alzheimer’s disease and Parkinson’s disease. Researchers have explored PARP inhibitors, including Compound X , as potential neuroprotective agents. Understanding their impact on neuronal survival and DNA repair pathways is critical for developing effective treatments .

- PARP activity influences immune responses and inflammation. Compound X may modulate immune cell function by affecting PARP-mediated signaling pathways. Investigating its impact on cytokine production, macrophage polarization, and T-cell responses could reveal valuable insights .

- PARP inhibitors have been studied in cardiovascular diseases, including ischemia-reperfusion injury and heart failure. Compound X might protect cardiac tissue by preventing excessive DNA damage during oxidative stress. Further research is needed to elucidate its cardioprotective mechanisms .

- Researchers have synthesized various analogs of Compound X to explore structure-activity relationships. Understanding how specific modifications affect its biological activity can guide drug design. Additionally, crystallographic studies of its binding to PARP domains provide valuable insights for rational drug development .

Anticancer Research

PARP Inhibition

Neurodegenerative Diseases

Inflammation and Immune Response

Cardiovascular Health

Chemical Biology and Medicinal Chemistry

Propriétés

IUPAC Name |

cyclopropyl-[4-(5-methyl-2-methylsulfanylpyrimidin-4-yl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4OS/c1-10-9-15-14(20-2)16-12(10)17-5-7-18(8-6-17)13(19)11-3-4-11/h9,11H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PARBEQXYHZTTNV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(N=C1N2CCN(CC2)C(=O)C3CC3)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Cyclopropanecarbonylpiperazin-1-yl)-5-methyl-2-(methylsulfanyl)pyrimidine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinazoline](/img/structure/B6441507.png)

![6-cyclopropyl-5-fluoro-2-{4-[(1,3-oxazol-4-yl)methyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one](/img/structure/B6441508.png)

![5-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B6441525.png)

![2-({1-[5-fluoro-6-oxo-4-(propan-2-yl)-1,6-dihydropyrimidin-2-yl]azetidin-3-yl}(methyl)amino)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6441539.png)

![2-{4-[5,6-dimethyl-2-(methylsulfanyl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B6441543.png)

![3-{4-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441553.png)

![2-cyclopropyl-4-ethyl-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine](/img/structure/B6441556.png)

![3-{4-[2-(propan-2-yl)pyrimidin-4-yl]-1,4-diazepan-1-yl}-1??,2-benzothiazole-1,1-dione](/img/structure/B6441574.png)

![3-[4-(pyrimidin-2-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441584.png)

![3-[4-(pyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441591.png)

![3-[4-(5-fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-1??,2-benzothiazole-1,1-dione](/img/structure/B6441596.png)